N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c1-26(23,24)14-8-6-13(7-9-14)20-17-21-15(10-25-17)16(22)19-12-4-2-11(18)3-5-12/h2-10H,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXOOUAJFWOGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
- Reagents : α-Bromoketones (e.g., 3-bromo-1-(4-(methylsulfonyl)phenyl)propan-1-one) and thiourea derivatives.
- Conditions :
- Solvent: Ethanol or acetone
- Temperature: 50–80°C
- Time: 4–24 hours
- Mechanism : Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclodehydration.
Example :
3-Bromo-1-(4-(methylsulfonyl)phenyl)propan-1-one reacts with thiourea in acetone at 57°C for 24 hours to yield 2-amino-4-(4-(methylsulfonyl)phenyl)thiazole.
Cyclization via Lawesson’s Reagent
- Application : Converts carbonyl groups to thioamides, enabling cyclization with α-haloketones.
- Yield : 60–85% under reflux conditions in toluene.
Introduction of the 4-(Methylsulfonyl)Phenylamino Group
The sulfonamide moiety is introduced via nucleophilic aromatic substitution or Buchwald–Hartwig amination :
Nucleophilic Substitution
- Substrate : 2-Chlorothiazole intermediate.
- Reagent : 4-(Methylsulfonyl)aniline.
- Conditions :
Example :
2-Chloro-4-carboxythiazole reacts with 4-(methylsulfonyl)aniline in DMF at 90°C for 15 hours to afford 2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxylic acid.
Palladium-Catalyzed Coupling
- Catalyst : Pd(OAc)₂/Xantphos.
- Ligand : 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos).
- Yield : 70–90% in toluene at 110°C.
Carboxamide Formation
The 4-fluorophenyl carboxamide is installed via amide coupling :
Carbodiimide-Mediated Coupling
- Reagents :
- Conditions :
Example :
2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carboxylic acid (1.0 eq) reacts with 4-fluoroaniline (1.2 eq) using EDC/HOBt in acetonitrile for 18 hours, yielding the title compound at 52–65%.
Mixed Anhydride Method
Optimization and Scalability
Purification Techniques
Industrial-Scale Considerations
- Cost-Efficiency : Use of inexpensive thiourea and bromoketones reduces raw material costs.
- Green Chemistry : Solvent recovery systems for acetone and ethanol.
Analytical Data and Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Hantzsch + EDC Coupling | 52% | >95% | Moderate | High |
| Lawesson’s + Pd Catalysis | 65% | >98% | High | Moderate |
| Mixed Anhydride | 45% | 92% | Low | Low |
Challenges and Solutions
- Low Solubility : Use of polar aprotic solvents (DMF, DMSO) during coupling.
- Regioselectivity : Steric hindrance minimized by using bulky ligands in Pd catalysis.
- Byproducts : Column chromatography removes unreacted aniline and thiourea derivatives.
Applications in Drug Discovery
This compound’s synthetic flexibility supports its role as a kinase inhibitor and anticancer agent , with structural analogs showing IC₅₀ values <1 µM in cellular assays.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), and appropriate solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of thiazole with the 4-fluorophenyl moiety demonstrated high bactericidal activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) and vancomycin-resistant strains (VRSA). The compound's effectiveness was comparable to vancomycin, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
Anticancer Properties:
N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has been investigated for its anticancer effects. In vitro studies have shown that thiazole derivatives can selectively inhibit cancer cell lines, with some compounds exhibiting IC50 values as low as 10–30 µM against various cancer types, including glioblastoma and melanoma . The structure-activity relationship indicates that specific substitutions on the thiazole ring enhance anticancer activity, making it a candidate for further development in cancer therapeutics.
Biological Studies
Mechanism of Action:
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its antimicrobial and anticancer effects.
Cellular Effects:
Studies have also explored the compound's effects on cellular processes. For instance, it has been utilized to probe biological pathways in cellular models, aiding in the understanding of disease mechanisms and potential therapeutic targets .
Materials Science
Development of Advanced Materials:
The unique structural features of this compound make it suitable for applications in materials science. Its potential for conductivity and fluorescence could lead to advancements in developing organic electronic materials or sensors.
Industrial Applications
Synthesis Intermediates:
In industrial settings, this compound may serve as an intermediate in synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions allows it to be versatile in synthetic pathways .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | IC50 (µM) | Comparison to Vancomycin |
|---|---|---|---|
| N-(4-fluorophenyl)-... | MSSA | 20 | Comparable |
| N-(4-fluorophenyl)-... | MRSA | 25 | Comparable |
| N-(4-fluorophenyl)-... | VRSA | 15 | Superior |
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-fluorophenyl)-... | U251 (glioblastoma) | 23.30 |
| N-(4-fluorophenyl)-... | WM793 (melanoma) | >1000 |
| N-(4-fluorophenyl)-... | HT29 (colon cancer) | 2.01 |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Fluorophenyl Variations : The 4-fluorophenyl substituent in the target compound contrasts with 3,5-difluorophenyl or 2,4-difluorophenyl groups in others, which may alter steric effects and metabolic stability .
- Thiazole vs. Triazole Cores : Triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism (thione vs. thiol forms), influencing solubility and reactivity compared to thiazole-based analogs .
Bioactivity and Mechanism
- Antibacterial Activity : Nitrothiophene carboxamides (e.g., compound 13 in ) target bacterial membrane integrity, with MIC values <1 µg/mL against Gram-positive pathogens . The target compound’s methylsulfonyl group may confer similar efficacy but remains untested.
- Anticancer Potential: Phenylthiazole analogs () show cytotoxicity via apoptosis induction (IC₅₀ ~5–20 µM). Substituents like methylsulfonyl could enhance kinase inhibition, as seen in kinase-targeting thiazoles .
- Kinase Inhibition : 4-(4-Chlorophenyl)thiazol-2-amine derivatives inhibit cyclin-dependent kinases (CDKs), suggesting the target compound’s fluorophenyl and sulfonyl groups might modulate similar pathways .
Physicochemical Properties
- Solubility : Nitrothiophene analogs () exhibit lower aqueous solubility due to nitro groups, whereas the target compound’s methylsulfonyl group may improve solubility via polar interactions.
- Metabolic Stability: Fluorine atoms in all analogs reduce metabolic degradation, but the 3,5-difluorophenyl configuration () may offer superior stability over mono-fluorinated derivatives .
Biological Activity
N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole class, characterized by a unique structure that includes a thiazole ring, a fluorophenyl group, and a methylsulfonylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves several key steps:
- Formation of the Thiazole Ring : Cyclization of α-haloketones with thioureas under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
- Attachment of the Methylsulfonylphenyl Group : Utilizes coupling reactions such as Suzuki or Heck reactions.
Anticancer Properties
This compound has shown promising results in various studies regarding its anticancer activity:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. For instance, it can bind to the active sites of enzymes, thereby inhibiting their functions and leading to reduced cell growth.
- In Vitro Studies : Preliminary assays have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been reported to have an IC50 value indicating effective inhibition at low concentrations, suggesting strong potential as an anticancer agent .
Antimicrobial Activity
Research has also explored the antimicrobial properties of thiazole derivatives, including this compound:
- Targeting Pathogens : The thiazole moiety is known for its activity against various bacterial strains, including Mycobacterium tuberculosis. Compounds with similar structures have demonstrated MIC values in the nanomolar range against M. tuberculosis .
- Potential as an Antitubercular Agent : The structural attributes of this compound may enhance its efficacy against resistant strains of bacteria.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar thiazole derivatives:
- Antitumor Efficacy : A related study found that thiazole compounds exhibited IC50 values ranging from 0.06 µg/ml to 1.98 µg/ml against various cancer cell lines, indicating strong antitumor properties .
- Combination Therapies : Investigations into drug combinations revealed that compounds like this compound could enhance the efficacy of existing chemotherapeutics like taxol and camptothecin .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide?
The compound is synthesized via a multi-step approach involving thiazole ring formation and subsequent coupling reactions. A typical method involves:
- Thiazole core synthesis : Condensation of 4-fluorobenzaldehyde with thioamide derivatives under basic conditions (e.g., ethanol, KOH) to form the thiazole backbone .
- Amide coupling : Reaction of the thiazole-4-carboxylic acid intermediate with 4-(methylsulfonyl)aniline using coupling agents like EDCI or HATU in DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) yield the final product.
Q. How is the compound characterized structurally?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl at C4, methylsulfonylphenylamino at C2) .
- Mass spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H] peak at m/z ~414) .
- Elemental analysis : To verify purity (>95%) .
Q. What biological activities are associated with this compound?
While direct data on this compound is limited, structurally related thiazole-carboxamides exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via binding to ATP pockets .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis .
- Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent) impact the yield of the final product?
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade heat-sensitive groups (e.g., sulfonamide). Lower temps (0–25°C) favor selectivity in coupling steps .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification. Ethanol/water mixtures optimize recrystallization .
- Example : A 75% yield was reported for a similar thiazole-carboxamide using DMF at 25°C, compared to 57% in THF .
Q. What analytical challenges arise in characterizing the methylsulfonyl group?
- NMR ambiguity : The methylsulfonyl group’s strong electron-withdrawing effect deshields adjacent protons, causing signal splitting. F NMR can resolve overlapping peaks in fluorophenyl derivatives .
- Mass spectral fragmentation : The sulfonyl group may cleave during ionization, requiring HRMS for accurate mass confirmation .
Q. How can computational modeling predict the compound’s mechanism of action?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonds between the carboxamide and kinase hinge regions .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical interactions (e.g., sulfonyl group with hydrophobic pockets) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Re-test activity in standardized assays (e.g., MTT for cytotoxicity) with controls for batch variability .
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .
- Meta-analysis : Compare IC values across published analogs to identify structural determinants of potency .
Q. How does the methylsulfonyl substituent influence chemical reactivity?
- Oxidation resistance : The sulfonyl group is less prone to oxidation compared to thioether or sulfoxide analogs .
- Electrophilic substitution : Directs incoming electrophiles to the thiazole ring’s C5 position due to its electron-withdrawing nature .
- Hydrogen bonding : Enhances solubility in polar solvents (e.g., DMSO) and stabilizes interactions with target proteins .
Method Development & Optimization
Q. What advanced techniques improve SAR studies for this compound?
- Parallel synthesis : Generate analogs with varied substituents (e.g., replacing fluorophenyl with difluorocyclohexyl) to assess steric/electronic effects .
- Free-Wilson analysis : Quantify contributions of individual groups (e.g., methylsulfonyl vs. methoxy) to bioactivity .
- Crystallography : Solve co-crystal structures with target proteins to guide rational design .
Q. How can metabolic stability be assessed preclinically?
- Microsomal assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
